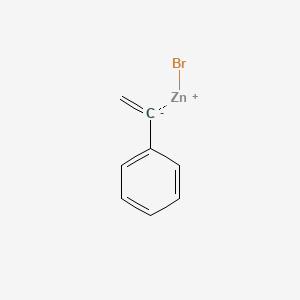
1-Phenylvinylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-Phenylvinylzinc bromide" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis of various organic compounds.
Synthesis Analysis
- The synthesis of related brominated vinyl compounds involves reactions of aryl acetylenes with various agents. For example, 1-(2-benzoyl-1-bromovinyl)-1,1-dimethylhydrazinium bromide was synthesized from 1-aroyl-2-bromoacetylenes and N,N-dimethylhydrazine (Elokhina et al., 1999).
Molecular Structure Analysis
- X-ray diffraction analysis is commonly used to determine the structure of similar compounds, providing insights into their molecular configuration (Elokhina et al., 1999).
Chemical Reactions and Properties
- Compounds like o-bromophenylzinc have been found efficient in synthetic chemistry, particularly in Pd(0)-catalyzed stepwise cross-coupling reactions, highlighting their reactivity and utility in forming diverse compounds (Okano et al., 1998).
- The reactivity of these compounds can lead to the formation of complex structures, such as dihydropyranones, via multi-component reactions (Le Gall et al., 2018).
Physical Properties Analysis
- The physical properties, such as crystal structures and interactions, of related compounds can be explored through techniques like X-ray diffraction and differential scanning calorimetry (Foces-Foces et al., 1988).
Chemical Properties Analysis
- The chemical properties, such as reactivity and bond formation, of phenylzinc compounds can be influenced by the presence of different functional groups and reaction conditions, as observed in various studies (Okano et al., 1998; Le Gall et al., 2018).
Aplicaciones Científicas De Investigación
“1-Phenylvinylzinc bromide” is an organic compound with a chemical formula of C8H7BrZn . It is mainly used in the field of organic synthesis as an important reagent for the synthesis of other organic compounds . Here are some potential applications:
-
Nucleophilic Addition Reaction : 1-Phenylvinylzinc bromide may undergo nucleophilic addition reactions . In these reactions, the organozinc reagent acts as a nucleophile, or electron donor, and reacts with an electrophile, or electron acceptor. This can result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Olefin Halogenation Reaction : 1-Phenylvinylzinc bromide can participate in olefin halogenation reactions . In these reactions, a halogen atom is added to an olefin, or alkene, resulting in a halogenated organic compound .
-
Aromatization Reaction : 1-Phenylvinylzinc bromide can be involved in aromatization reactions . These reactions involve the conversion of non-aromatic organic compounds into aromatic compounds, which are stable and often have unique physical and chemical properties .
-
Preparation of Zinc-Carbon Carbene Reagents : 1-Phenylvinylzinc bromide can be used to prepare zinc-carbon carbene reagents . These reagents can then be used in the synthesis of alkynes and alcohols .
“1-Phenylvinylzinc bromide” is a type of organozinc reagent that is often used in organic synthesis . Here are some additional potential applications:
-
Cross-Coupling Reactions : Organometallic compounds like 1-Phenylvinylzinc bromide can be used in cross-coupling reactions to form carbon-carbon bonds. This is a fundamental step in the synthesis of many complex organic molecules .
-
Preparation of Biologically Active Compounds : Organometallic reagents are often used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. 1-Phenylvinylzinc bromide could potentially be used in such applications .
Safety And Hazards
1-Phenylvinylzinc bromide is an organic compound that is irritating to the skin and eyes . It is recommended to use protective gloves and goggles to avoid contact with skin and inhalation of vapors . Storage should be in sealed containers, away from fire and oxidant . If exposed or inhaled, rinse immediately with clean water and seek medical assistance .
Propiedades
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIHQXNWCNTRT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[C-]C1=CC=CC=C1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylvinylzinc bromide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

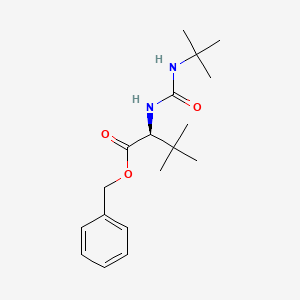

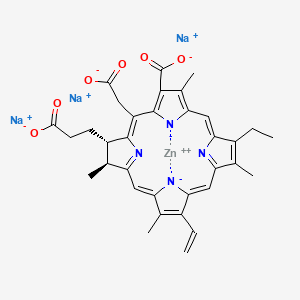
![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
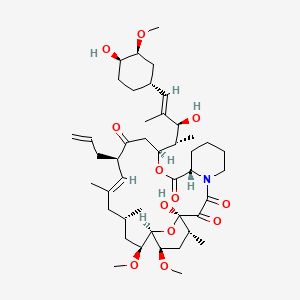
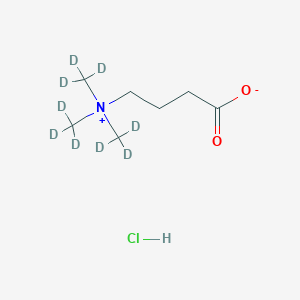
![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)